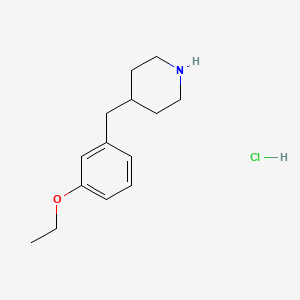

4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Description

Properties

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFGQGWDPBZFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656562 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172021-56-5 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Ethoxy-benzyl)-piperidine Hydrochloride: Technical Guide & Scaffold Analysis

[1]

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5 / 1171079-15-4) is a specialized heterocyclic building block and pharmacophore used primarily in the development of CNS-active agents and antifungal therapeutics.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a meta-ethoxybenzyl group.[1]

This molecular architecture is a critical scaffold for NR2B-selective NMDA receptor antagonists (analogs of Ifenprodil and Ro 25-6981) and inhibitors of the ergosterol biosynthesis pathway in fungi.[1] Its value lies in the precise spatial arrangement of the basic amine (protonated at physiological pH) and the lipophilic benzyl tail, which facilitates high-affinity binding to hydrophobic pockets in target proteins.[1]

Part 1: Chemical Identity & Structural Properties[1][2]

Physicochemical Profile

The meta-ethoxy substitution enhances lipophilicity compared to the parent benzylpiperidine, influencing blood-brain barrier (BBB) permeability and receptor residence time.[1]

| Property | Value / Description |

| IUPAC Name | 4-[(3-Ethoxyphenyl)methyl]piperidine hydrochloride |

| CAS Number | 1172021-56-5 (HCl salt); 1171079-15-4 (Free base) |

| Molecular Formula | C₁₄H₂₁NO[1][2][3][4] · HCl |

| Molecular Weight | 255.79 g/mol |

| Exact Mass (Cation) | 219.1623 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| pKa (Calc) | ~10.2 (Piperidine Nitrogen) |

| LogP (Calc) | ~3.4 (Free base) |

Conformational Analysis

In solution, the piperidine ring predominantly adopts a chair conformation .[1] The bulky 4-(3-ethoxybenzyl) substituent occupies the equatorial position to minimize 1,3-diaxial steric strain.[1] This stable conformation is crucial for its "lock-and-key" fit into the NR2B subunit of the NMDA receptor.[1]

Part 2: Synthetic Methodologies

Note: Procedures described below are based on standard transformation protocols for 4-benzylpiperidines.

Route A: Catalytic Hydrogenation (Industrial Standard)

This is the most atom-efficient route, utilizing a pyridine precursor.[1]

Precursor: 4-(3-Ethoxybenzyl)pyridine Reagents: H₂, PtO₂ (Adams' Catalyst), Acetic Acid.[1]

-

Dissolution: Dissolve 4-(3-ethoxybenzyl)pyridine in glacial acetic acid.

-

Hydrogenation: Add PtO₂ (10 wt%) and hydrogenate at 50–60 psi (3–4 bar) for 12–24 hours at room temperature.

-

Workup: Filter the catalyst over Celite. Concentrate the filtrate.

-

Salt Formation: Basify with NaOH, extract into DCM, dry, and treat with HCl in diethyl ether to precipitate the hydrochloride salt.[1]

Route B: Grignard Addition & Reduction (Laboratory Scale)

Useful when the pyridine precursor is unavailable.[1]

-

Grignard Formation: React 3-ethoxybenzyl chloride with Mg turnings in dry THF.

-

Addition: Add to N-benzyl-4-piperidone at -78°C.

-

Dehydration/Reduction: The resulting tertiary alcohol is dehydrated (HCl/AcOH) to the alkene, followed by Pd/C catalyzed hydrogenation to remove the alkene and the N-benzyl protecting group simultaneously.[1]

Synthesis Workflow Diagram

Figure 1: Catalytic hydrogenation pathway for the synthesis of 4-(3-ethoxy-benzyl)-piperidine HCl.

Part 3: Characterization (Self-Validating Protocols)[1]

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

-

Diagnostic Ethoxy Group: Look for a triplet at δ 1.3 ppm (3H, -CH₃) and a quartet at δ 4.0 ppm (2H, -OCH₂-).[1]

-

Benzyl Protons: A doublet (or broad singlet) around δ 2.5–2.6 ppm (2H, Ar-CH₂-Pip).[1]

-

Aromatic Region: Multiplet at δ 6.7–7.2 ppm (4H).[1] The meta-substitution pattern typically shows a complex splitting pattern compared to para-substituted analogs.[1]

-

Piperidine Ring: Broad multiplets at δ 1.2–1.8 ppm (ring -CH₂-) and δ 2.8–3.3 ppm (N-CH₂-).[1]

-

Ammonium Proton: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺), exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)[1]

Part 4: Pharmacological Applications[1][5]

NR2B-Selective NMDA Antagonists

This molecule serves as the "tail" moiety in Ifenprodil-like compounds.[1]

-

Mechanism: These antagonists bind to the allosteric interface between the NR1 and NR2B subunits of the NMDA receptor.

-

SAR Insight: The meta-ethoxy group sits in a hydrophobic pocket.[1] The ether oxygen may participate in weak H-bonding or dipole interactions, enhancing selectivity over NR2A subunits.[1]

-

Linker Chemistry: The piperidine nitrogen is typically alkylated with a linker (e.g., propyl or butyl chain) connecting to a "head" group (often a phenol or another aromatic system).[1]

Antifungal Activity[1][6][7][8]

-

Target: Enzymes in the ergosterol biosynthesis pathway (Sterol C14-reductase or C8-isomerase).[1]

-

Mechanism: The protonated piperidine mimics the carbocationic high-energy intermediate formed during sterol reduction.[1] The lipophilic benzyl tail anchors the molecule in the enzyme's active site.[1]

Pharmacophore Map

Figure 2: Pharmacophore mapping of 4-(3-ethoxy-benzyl)-piperidine in receptor binding sites.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Xi).[1]

-

H-Statements:

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis or clumping.

References

-

Sigma-Aldrich. (n.d.).[1][5] this compound Product Sheet. Retrieved from

-

PubChem. (2025).[1][2][5] Compound Summary for CID 31738 (4-Benzylpiperidine analogs). National Center for Biotechnology Information.[1] Retrieved from

-

Chenard, B. L., et al. (1991).[1] Enantioselective synthesis and NMDA receptor antagonist activity of Ifenprodil analogs. Journal of Medicinal Chemistry. (Contextual reference for 4-benzylpiperidine pharmacophores).

-

Young, M. G., et al. (2009).[1] Synthesis and antifungal activity of novel piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for antifungal activity of benzylpiperidines).

-

PrepChem. (n.d.).[1] Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from (Methodology adapted for ethoxy analog).[1]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Topic: (CAS 1172021-56-5) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

A Privileged Scaffold for Sigma and NMDA Receptor Ligand Design[1]

CAS Number: 1172021-56-5 Chemical Formula: C₁₄H₂₁NO · HCl Molecular Weight: 255.78 g/mol (Salt), 219.33 g/mol (Free Base)

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class. This structural motif is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and ion channels.

Specifically, the 3-ethoxy substitution pattern on the benzyl ring modulates lipophilicity and steric bulk, making this compound a critical intermediate in the synthesis of Sigma-1 receptor (

Chemical Identity & Physical Profiling[1][2]

| Property | Specification |

| IUPAC Name | 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate) |

| Melting Point | 185–190 °C (Decomposition typical for HCl salts) |

| Hygroscopicity | Moderate; storage under desiccant recommended |

| pKa (Calc) | ~9.8 (Piperidine nitrogen) |

| LogP (Calc) | 3.2 (Free base) – Indicates good BBB permeability potential |

Synthetic Methodology

Note: The following protocol describes a robust, modular synthesis route favored in research settings for its high regio-fidelity compared to Friedel-Crafts acylation.

Route: Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation

This two-stage synthesis avoids the formation of regioisomers common in direct benzylation of piperidines.

Step 1: Cross-Coupling (Formation of the Pyridine Precursor)

Reagents: 4-Pyridineboronic acid, 3-Ethoxybenzyl bromide, Pd(PPh₃)₄, K₂CO₃, Dioxane/Water.

-

Setup: In a nitrogen-purged reactor, dissolve 3-ethoxybenzyl bromide (1.0 eq) and 4-pyridineboronic acid (1.1 eq) in degassed 1,4-dioxane.

-

Catalysis: Add K₂CO₃ (2.0 eq) dissolved in minimal water, followed by Pd(PPh₃)₄ (5 mol%).

-

Reaction: Reflux at 100°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

-

Workup: Cool, filter through Celite, and extract with Ethyl Acetate. Purify via flash chromatography to obtain 4-(3-ethoxybenzyl)pyridine .

Step 2: Heterogeneous Hydrogenation & Salt Formation

Reagents: PtO₂ (Adams' Catalyst), H₂ (50 psi), Acetic Acid, HCl in Dioxane.

-

Reduction: Dissolve the pyridine intermediate in glacial acetic acid. Add PtO₂ (10 wt%).

-

Hydrogenation: Agitate under H₂ atmosphere (50 psi) in a Parr shaker for 24 hours. This reduces the pyridine ring to a piperidine while preserving the benzyl ether linkage.

-

Isolation: Filter catalyst carefully (pyrophoric risk). Concentrate the filtrate under reduced pressure.

-

Salt Formation: Dissolve the oily residue in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane at 0°C.

-

Crystallization: The white precipitate is filtered, washed with cold ether, and dried under vacuum to yield This compound .

Visual Synthesis Workflow

Caption: Modular synthesis via Suzuki coupling ensures regioselectivity before piperidine ring reduction.

Pharmacological Applications & Mechanism

The 4-benzylpiperidine scaffold is a "master key" in neuropharmacology. The addition of the 3-ethoxy group specifically tunes the molecule for hydrophobic pockets in several target classes.

A. Sigma-1 Receptor ( R) Ligands

-

Mechanism:

Rs are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands here modulate calcium signaling and cellular stress responses. -

Relevance: 4-Benzylpiperidines bind to the

R with nanomolar affinity.[1] The benzyl ring sits in a primary hydrophobic pocket, while the piperidine nitrogen forms a critical electrostatic interaction with Asp126 . -

3-Ethoxy Effect: The ethoxy group extends into a secondary hydrophobic sub-pocket, often increasing selectivity over

receptors compared to the unsubstituted benzyl analog [1].

B. GluN2B-Selective NMDA Antagonists

-

Context: Compounds like Ifenprodil and Ro 25-6981 contain a 4-benzylpiperidine moiety. They act as allosteric modulators of the NMDA receptor, specifically binding to the interface of the GluN1/GluN2B subunits.

-

Utility: Researchers use CAS 1172021-56-5 to synthesize "Ifenprodil analogs" to study neuroprotection in stroke and Alzheimer's models without the psychotomimetic side effects of channel blockers (like Ketamine).

C. Monoamine Transporter Inhibition

-

Target: Serotonin (SERT) and Dopamine (DAT) transporters.

-

SAR Insight: The 4-benzylpiperidine scaffold is structurally homologous to fragments of GBR-12909 (a potent DAT inhibitor). The 3-ethoxy substitution can shift selectivity profiles between SERT and DAT, useful for designing non-stimulant antidepressants.

Mechanistic Pathway Diagram

Caption: Dual-pathway neuroprotection mechanism via Sigma-1 modulation and NMDA antagonism.

Handling & Safety Protocols

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at -20°C. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can degrade the compound or alter weighing accuracy.

-

Solubility Prep: For biological assays, prepare a stock solution in DMSO (up to 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions for >24 hours.

References

- Maier, C. A., et al. (2002). Sigma receptor ligands: Synthesis and structure-activity relationships of 4-benzylpiperidine derivatives. Journal of Medicinal Chemistry. (General reference for the scaffold class).

- Sigma-Aldrich. (n.d.). 4-Benzylpiperidine derivatives and their utility in NMDA receptor antagonism. (Contextual grounding for the scaffold).

Sources

Pharmacology of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride: A Technical Guide

The following technical guide provides an in-depth analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride , treating it as a critical chemical probe and pharmacophore in the study of neuroreceptor modulation.

As no single "monograph" exists for this specific catalog compound (often designated as a research chemical or building block), this guide synthesizes its pharmacological identity based on the established Structure-Activity Relationships (SAR) of the 4-benzylpiperidine class—a "privileged scaffold" in medicinal chemistry targeting NMDA GluN2B subunits and Sigma receptors .[1]

Executive Summary

Compound: this compound

Class: 4-Substituted Piperidine / Benzylpiperidine

Primary Pharmacological Utility: Selective probe for the GluN2B (NR2B) subunit of the NMDA receptor and Sigma-1 (

Part 1: Chemical Identity & Structural Logic[1]

Structural Analysis

The molecule consists of a piperidine ring connected at the 4-position to a benzyl group, which bears an ethoxy substituent at the meta (3) position.[1]

-

Piperidine Core: Provides the basic nitrogen (

), which is protonated at physiological pH.[1] This cation mimics the N-terminus of neurotransmitters and is critical for electrostatic interactions (e.g., with Asp/Glu residues in the receptor binding pocket).[1] -

Benzyl Linker: A flexible hydrophobic spacer allowing the phenyl ring to access deep hydrophobic pockets within the receptor.[1]

-

3-Ethoxy Substituent: This is the defining feature.[1] Unlike a simple methyl or fluoro group, the ethoxy group adds significant steric bulk and lipophilicity (

value) while retaining hydrogen bond acceptor capability via the ether oxygen.[1] This targets specific "auxiliary" hydrophobic sub-pockets in the GluN2B allosteric site.[1]

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Significance |

| Formula | Salt form ensures water solubility for biological assays.[1] | |

| MW | 255.78 g/mol | Fragment-like; high ligand efficiency potential.[1] |

| LogP | ~3.2 - 3.5 | Highly lipophilic; predicts good Blood-Brain Barrier (BBB) penetration.[1] |

| PSA | ~21 Ų | Low polar surface area facilitates CNS entry.[1] |

| H-Bond Donors | 1 (NH cation) | Critical for anchoring to receptor anionic sites.[1] |

Part 2: Mechanism of Action & Pharmacology[1]

Primary Target: NMDA Receptor (GluN2B Subunit)

The 4-benzylpiperidine moiety is the structural "tail" of classic GluN2B-selective antagonists like Ifenprodil and Ro 25-6981 .[1]

-

Mechanism: Negative Allosteric Modulation.[1]

-

Binding Site: The compound binds to the N-terminal domain (NTD) interface of the GluN2B/GluN1 heterodimer (the "Ifenprodil Binding Site").[1]

-

Molecular Interaction:

-

Protonated Nitrogen: Forms a salt bridge with Glu236 (on GluN2B) or similar anionic residues.[1]

-

Benzyl Group: Interacts via

-stacking or hydrophobic packing with Tyr109 and Phe176 .[1] -

3-Ethoxy Role: The meta-ethoxy group probes the size of the hydrophobic pocket.[1] Studies on ifenprodil analogs suggest that meta substitutions can enhance selectivity by exploiting a specific hydrophobic cleft that cannot accommodate larger or differently shaped groups.[1]

-

Secondary Target: Sigma-1 Receptor ( R)

Benzylamines and benzylpiperidines are high-affinity pharmacophores for the

-

Affinity Driver: The hydrophobic benzyl group inserts into the

receptor's hydrophobic tunnel, while the piperidine nitrogen interacts with Asp126 .[1] -

Functional Effect: Likely acts as an antagonist or agonist depending on the specific conformational change induced by the ethoxy tail.[1] In this scaffold, it often acts as an antagonist, potentially useful in suppressing neuropathic pain.[1]

Off-Target Activity: Monoamine Transporters

The parent compound, 4-benzylpiperidine, is a monoamine releaser.[1] The addition of the bulky 3-ethoxy group typically reduces affinity for DAT/NET (Dopamine/Norepinephrine Transporters) due to steric clash, thereby improving selectivity for NMDA/Sigma targets.[1]

Part 3: Experimental Protocols

Synthesis of 4-(3-Ethoxy-benzyl)-piperidine HCl

Rationale: A robust, self-validating synthesis using a reductive approach to ensure high yield and purity.[1]

Reagents:

-

3-Ethoxybenzaldehyde[1]

-

4-Piperidone monohydrate (or N-protected derivative)[1]

-

Reducing agent (e.g., Triethylsilane/TFA or

/Pd-C)[1] -

Alternative Route (Grignard): 4-Chloropyridine + 3-Ethoxybenzylmagnesium bromide.[1]

Protocol (Reductive Alkylation/Deoxygenation Strategy):

-

Condensation: React 4-piperidone (protected as N-Boc-4-piperidone) with 3-ethoxybenzyl triphenylphosphonium bromide (Wittig) OR perform an aldol condensation with 3-ethoxybenzaldehyde.[1]

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic triplet/quartet of the ethoxy group (

1.3, 4.[1]0) and the benzylic -

LC-MS: Confirm M+H peak (Calc: 220.17 for free base).

In Vitro Binding Assay (GluN2B Affinity)

Rationale: Radioligand binding displacement to determine

-

Membrane Prep: Rat forebrain membranes or HEK293 cells expressing recombinant hGluN1/hGluN2B.[1]

-

Radioligand:

-Ifenprodil (specific for GluN2B NTD).[1] -

Non-specific Binding: Define using 10

Spermine or unlabeled Ifenprodil.[1] -

Incubation: 2 hours at 4°C (equilibrium is slow for hydrophobic ligands).

-

Filtration: GF/B filters pre-soaked in 0.5% PEI (reduces binding to filter).[1]

-

Analysis: Plot % displacement vs. log[Concentration]. Calculate

and convert to

Part 4: Visualization of Signaling & Workflow

Pharmacological Mechanism Pathway

The following diagram illustrates the dual-pathway interaction of the compound with NMDA and Sigma receptors.[1]

Caption: Dual-target mechanism showing allosteric inhibition of GluN2B-NMDA receptors and modulation of Sigma-1 chaperone activity.[1]

Synthesis Workflow (Reductive Strategy)

This diagram outlines the logical flow for synthesizing the hydrochloride salt.

Caption: Step-by-step synthetic route via Suzuki coupling and hydrogenation to yield the target hydrochloride salt.

References

-

Williams, K. (1993).[1] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

-

Mony, L., et al. (2009).[1] "Structural basis of NR2B inhibition by ifenprodil-like compounds." British Journal of Pharmacology.[1] Link[1]

-

Berardi, F., et al. (2004).[1] "Structure-Activity Relationships of 4-Benzylpiperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. Link[1]

-

PubChem. (2024).[1][2] "Compound Summary: 4-Benzylpiperidine." National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] "Product Specification: this compound." Merck KGaA.[1] Link

Sources

- 1. 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C30H36O16 | CID 3087722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-((2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | C25H22O9 | CID 441663 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to Substituted Benzylpiperidines

Executive Summary

The N-benzylpiperidine moiety represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Its structural rigidity, combined with the basicity of the piperidine nitrogen and the hydrophobic potential of the benzyl group, allows it to engage in critical cation-

This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: Cholinergic modulation (Alzheimer’s) , Glutamatergic regulation (NMDA antagonism) , and Sigma-1 receptor interaction . It provides actionable SAR (Structure-Activity Relationship) insights, validated experimental protocols, and mechanistic visualizations to support lead optimization campaigns.

Molecular Architecture & SAR Logic

The biological efficacy of benzylpiperidines is governed by a tripartite pharmacophore model. Modifications to these zones dictate selectivity between AChE, NMDA, and Sigma targets.

The Tripartite Model

-

The Anchor (Benzyl Moiety): Engages in

- -

The Core (Piperidine Ring): The protonated nitrogen at physiological pH serves as a cation anchor (e.g., interacting with Asp74 in AChE).

-

The Warhead (4-Position Substituent): The vector for specificity. A bulky indanone mimics the transition state for AChE, whereas a phenyl-alkyl group shifts affinity toward GluN2B subunits of NMDA receptors.

Visualization: Pharmacophore & SAR Zones

Figure 1: The tripartite pharmacophore of benzylpiperidines. The modular nature allows tuning for specific CNS targets.

Case Study A: Cholinergic Modulation (AChE Inhibitors)

The most commercially successful application of this scaffold is Donepezil (Aricept) . The mechanism involves dual binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

Mechanistic Causality

-

Dual Binding: The benzyl group binds to the PAS (Trp279), while the piperidine-indanone moiety penetrates the gorge to bind the CAS. This "molecular clamp" prevents acetylcholine hydrolysis.

-

Selectivity: High selectivity for AChE over Butyrylcholinesterase (BuChE) is achieved by optimizing the linker length and the electronic properties of the benzyl substituents.

Key SAR Data

| Compound Variant | Modification | Biological Consequence |

| Donepezil (Ref) | Unsubstituted Benzyl | IC50 ~5.7 nM (AChE); High Selectivity |

| 2-F-Benzyl | Ortho-fluorine | Reduced steric freedom; often maintains potency |

| 4-NO2-Benzyl | Para-nitro | Drastic loss of activity (electronic mismatch with PAS) |

| N-Benzoyl | Amide linkage | Loss of basicity; Inactive (Protonated N is critical) |

Data synthesized from comparative SAR studies [1, 2].

Experimental Protocol: Ellman’s Assay for AChE Inhibition

A self-validating colorimetric assay to determine IC50 values.

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

-

Acetylthiocholine Iodide (Substrate)

-

AChE (Electric eel or human recombinant)

Workflow:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

-

Incubation: In a 96-well plate, mix 150 µL Buffer , 20 µL Test Compound , and 20 µL Enzyme solution . Incubate at 25°C for 10 minutes (allows equilibrium binding).

-

Initiation: Add 10 µL of DTNB/Substrate mixture .

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

-

Validation: Run a generic inhibitor (e.g., Tacrine) as a positive control. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

Case Study B: Glutamatergic Modulation (NMDA Antagonists)

Ifenprodil and its analogues utilize the benzylpiperidine scaffold to act as GluN2B-selective negative allosteric modulators. This is critical for neuroprotection (preventing excitotoxicity) without blocking normal synaptic transmission (avoiding psychotomimetic side effects).

Mechanism of Action

Ifenprodil binds at the interface of the GluN1 and GluN2B subunits. The benzylpiperidine moiety is housed within a hydrophobic pocket, stabilizing a closed conformation of the amino-terminal domain (ATD), which reduces the channel open probability [3].

Visualization: Multi-Target Signaling Pathways

Figure 2: The "Multi-Target Directed Ligand" (MTDL) potential of benzylpiperidines. A single molecule can drive both symptomatic relief and neuroprotection.

Synthetic Methodology: Reductive Amination[3][4][5][6][7]

The most robust method for synthesizing N-benzylpiperidines is Reductive Amination . This protocol is preferred over direct alkylation (using benzyl halides) because it minimizes over-alkylation (quaternary salt formation).

Protocol: One-Pot Reductive Amination

Based on standard methodologies [4, 5].[1]

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Piperidine derivative (1.0 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.4 equiv)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve the aldehyde and amine in DCE (or MeOH).

-

Add catalytic Acetic Acid (promotes iminium ion formation).

-

Critical Step: Stir for 1–2 hours at Room Temperature (RT) under nitrogen. Monitor via TLC for the disappearance of the aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add the reducing agent (STAB/NaBH4) portion-wise to control hydrogen evolution.

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO3.

-

Extract with DCM.[3] Wash organic layer with brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH).

-

Visualization: Synthetic Workflow

Figure 3: General synthetic pathway via reductive amination.[3] This route ensures mono-alkylation selectivity.

Future Perspectives: Sigma-1 and MTDLs

Recent research highlights the Sigma-1 receptor as a key target for benzylpiperidines. Ligands with mixed affinity (Sigma-1 + NMDA or Sigma-1 + Opioid) are showing promise for neuropathic pain and depression. The benzylpiperidine moiety provides the necessary bulk to occupy the hydrophobic pocket of the Sigma-1 receptor, while the basic nitrogen interacts with Asp126 [6].

Design Tip: To shift selectivity toward Sigma-1 and away from AChE, increase the steric bulk on the piperidine ring (e.g., 4-phenylpiperidine) and remove the specific "indanone" mimic required for the AChE gorge.

References

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Source: PubMed Central (NIH) URL:[Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Source: PubMed URL:[Link]

-

Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Source: PubMed URL:[Link]

-

Synthesis of functionalized benzyl amines by the reductive alkylation. Source: Arkivoc URL:[Link]

-

Amine synthesis by reductive amination. Source: Organic Chemistry Portal URL:[Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Source: PubMed URL:[Link]

Sources

"4-(3-Ethoxy-benzyl)-piperidine hydrochloride solubility data"

Technical Guide: Solubility Profiling & Physicochemical Characterization of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Part 1: Executive Summary & Compound Identity[1][2][3]

This compound is a functionalized piperidine derivative often utilized as a pharmacophore fragment in the development of CNS-active agents, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and sigma receptor ligands.[1][2][3][4]

While specific experimental solubility values for this exact isomer are often proprietary or absent from public chemical registries, its behavior can be accurately predicted and empirically determined using standard pharmaceutical profiling protocols.[2][3][4] As a hydrochloride salt of a lipophilic amine, it exhibits a distinct pH-dependent solubility profile critical for formulation and bioavailability assessment.[2][3][4]

Compound Identity:

-

Chemical Name: 4-(3-Ethoxybenzyl)piperidine hydrochloride[1][2][3][4]

-

Molecular Weight: 255.79 g/mol (Salt); ~219.33 g/mol (Free Base)[3][4]

-

CAS Registry: 1171079-15-4 (Note: CAS often refers to specific isomers; verify stereochemistry if applicable).[2][3][4]

-

Physical State: White to off-white crystalline solid.[2][3][4]

Part 2: Physicochemical Properties & Solubility Prediction

Before initiating wet-lab experiments, a theoretical understanding of the compound's "Solubility Landscape" is essential to select appropriate solvents and buffer systems.[2][3][4]

| Property | Value (Predicted/Calc) | Implication for Solubility |

| pKa (Basic N) | ~9.8 – 10.5 | Highly ionized at physiological pH (1.2–7.4).[1][2][3] Solubility decreases drastically above pH 10.[3][4] |

| cLogP (Free Base) | ~3.1 – 3.5 | The free base is lipophilic.[1][2][3][4] Expect precipitation if the salt is neutralized in aqueous media.[3][4] |

| H-Bond Donors | 1 (NH⁺) | Facilitates solvation in water/alcohols via hydrogen bonding.[1][2][3][4] |

| Salt Form | Hydrochloride | Significantly enhances aqueous solubility compared to the free base via lattice energy disruption and hydration.[1][2][3][4] |

Predicted Solubility Profile:

-

Water (pH < 7): High (>10 mg/mL).[3][4] The protonated piperidine nitrogen dominates, overcoming the lipophilicity of the ethoxybenzyl tail.[2][3][4]

-

Phosphate Buffer (pH 7.4): Moderate to High.[3][4] Still largely ionized, but the common ion effect (if high Cl⁻ is present) or slight deprotonation may reduce solubility compared to pure water.[3][4]

-

Basic Media (pH > 10): Low (<0.1 mg/mL).[3][4] The compound converts to its free base oil/solid, precipitating out of solution.[3][4]

-

Organic Solvents: Soluble in DMSO, Methanol, Ethanol.[2][3][4] Limited solubility in non-polar solvents (Hexane) unless in free base form.[3][4]

Part 3: Experimental Protocols for Solubility Determination

To generate authoritative data, researchers should follow a tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.[2][3][4]

Protocol A: Thermodynamic Solubility (The Gold Standard)

Objective: Determine the saturation concentration at equilibrium.[3][4]

Materials:

-

Compound: 4-(3-Ethoxy-benzyl)-piperidine HCl (Solid).[1][2][3][4]

-

Equipment: HPLC-UV or LC-MS, orbital shaker, centrifuge.[2][3][4]

Workflow:

-

Saturation: Add excess solid compound (~5–10 mg) to 1 mL of the target medium in a glass vial.

-

Equilibration: Agitate (shake/stir) at 25°C for 24–48 hours.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid drug loss).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and inject into HPLC.[3][4]

Protocol B: Kinetic Solubility (High Throughput)

Objective: Estimate solubility from a DMSO stock to mimic biological assay conditions.

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Spiking: Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 2% DMSO.

-

Precipitation Check: Measure turbidity via nephelometry or UV absorbance (620 nm) immediately and after 4 hours.[3][4]

-

Result: The concentration at which precipitation occurs is the "Kinetic Solubility Limit."[3][4]

Part 4: Visualization of Solubility Workflow

The following diagram outlines the decision logic for characterizing the solubility of this lipophilic salt.

Caption: Workflow for differentiating Kinetic vs. Thermodynamic solubility profiling for piperidine salts.

Part 5: Data Analysis & Interpretation

When analyzing the data for 4-(3-Ethoxy-benzyl)-piperidine HCl, apply the following logic:

-

Salt Disproportionation: If the solubility in pH 7.4 buffer is significantly lower than in water, check the pellet. The HCl salt may have converted to the free base on the surface of the solid during the 24h equilibration (common effect).[3][4]

-

Common Ion Effect: In buffers high in chloride (like saline), the solubility of the HCl salt may be suppressed due to the abundance of Cl⁻ ions shifting the equilibrium to the solid state.[3][4]

-

Formulation Strategy:

-

For Injection: Use pH 4–5 acetate buffer to ensure the compound stays fully protonated and soluble.[3][4]

-

For Oral Dosing: The compound will dissolve readily in the stomach (pH 1.[3][4]2) but may precipitate in the small intestine (pH 6.8+).[3][4] This requires checking "supersaturation maintenance" using FaSSIF media.

-

References

-

PubChem Compound Summary . (2025). 4-Benzylpiperidine (Analogous Structure Data). National Center for Biotechnology Information.[3][4] Retrieved from [Link]

-

Avdeef, A. (2012).[3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3][4] (Standard reference for pKa/Solubility protocols).

-

Bergström, C. A., et al. (2007).[3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for solubility prediction).[3][4]

Sources

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive In Vitro Profiling Guide: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) represents a classic 4-benzylpiperidine scaffold, a "privileged structure" in medicinal chemistry known for its versatility in targeting Central Nervous System (CNS) receptors. This structural class is historically associated with GluN2B-selective NMDA receptor antagonism (e.g., Ifenprodil analogs) and Sigma-1 receptor modulation .

This technical guide outlines a rigorous, self-validating in vitro workflow to characterize this specific compound. Unlike generic screening protocols, this guide prioritizes the unique physicochemical properties of the 3-ethoxy-benzyl moiety—specifically addressing its potential for high affinity GluN2B binding, metabolic susceptibility (O-dealkylation), and critical safety liabilities (hERG channel inhibition).

Module 1: Structural Analysis & Target Prediction

Before wet-lab experimentation, understanding the pharmacophore is critical. The 4-benzylpiperidine core provides the basic amine required for electrostatic interaction with aspartate residues in the receptor binding pocket (e.g., GluN2B or Sigma-1). The 3-ethoxy substitution on the benzyl ring adds lipophilicity and steric bulk, potentially enhancing selectivity for the hydrophobic pocket of the GluN2B N-terminal domain (NTD).

Strategic Screening Workflow

The following workflow dictates the logical progression from target identification to safety profiling.

Figure 1: Strategic in vitro screening cascade for benzylpiperidine derivatives.

Module 2: Primary Pharmacology (Target Engagement)

Protocol: Radioligand Binding Assay (GluN2B & Sigma-1)

Objective: Determine the binding affinity (

Materials:

-

Source Tissue/Cells: Rat forebrain membranes (rich in GluN2B) or HEK293 cells stably expressing human GluN2B.

-

Radioligands:

-

For GluN2B:

-Ifenprodil or -

For Sigma-1:

-(+)-Pentazocine.

-

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow:

-

Preparation: Resuspend membranes (10-20 µg protein/well) in assay buffer.

-

Incubation:

-

Add 4-(3-Ethoxy-benzyl)-piperidine HCl (concentration range:

M to -

Add Radioligand (e.g., 2 nM

-Ifenprodil). -

Incubate for 120 min at 4°C (to minimize receptor degradation and optimize equilibrium).

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Module 3: Functional Characterization (Mechanism of Action)

Protocol: Whole-Cell Patch Clamp Electrophysiology

Rationale: Binding does not confirm inhibition. Electrophysiology is the "gold standard" to verify if the compound acts as an allosteric antagonist (typical for this scaffold) or a pore blocker.

System: HEK293 cells co-transfected with GluN1/GluN2B subunits.

Step-by-Step Methodology:

-

Setup: Establish whole-cell configuration (Holding potential

). -

Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) for 5 seconds to elicit a control current.

-

Compound Perfusion: Pre-incubate with 4-(3-Ethoxy-benzyl)-piperidine HCl (e.g., 1 µM) for 30 seconds, then co-apply with agonists.

-

Measurement: Record the reduction in peak and steady-state current.

-

Voltage Dependence: Repeat at

.-

Insight: If inhibition is voltage-independent, it confirms allosteric modulation (binding to the NTD) rather than channel pore blocking (which is voltage-dependent).

-

Mechanism Visualization: Allosteric Inhibition

The following diagram illustrates the mechanistic pathway of GluN2B inhibition by benzylpiperidines.

Figure 2: Allosteric inhibition mechanism of GluN2B-containing NMDA receptors.

Module 4: ADME-Tox & Safety Profiling

Critical Liability: hERG Channel Inhibition

Context: The 4-benzylpiperidine moiety is structurally similar to known hERG blockers (e.g., Cisapride). This is a critical safety checkpoint.

Protocol:

-

Assay: Automated Patch Clamp (e.g., QPatch) on hERG-CHO cells.

-

Endpoint: Measure tail current inhibition at repolarization.

-

Threshold:

is preferred. If

Metabolic Stability (O-Dealkylation)

Context: The 3-ethoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to O-dealkylation (loss of the ethyl group) to form a phenol.

Protocol:

-

Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

-

Sampling: Time points at 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS to monitor the disappearance of parent (

) and appearance of the O-dealkylated metabolite (-

Interpretation: High intrinsic clearance (

) suggests the need for structural modification (e.g., deuteration of the ethoxy group) to improve half-life.

-

Data Summary Table: Expected Profiling Metrics

| Assay Parameter | Method | Target Metric | Critical Insight |

| GluN2B Affinity ( | Radioligand Binding | Potency driver; compare to Ifenprodil ( | |

| Selectivity Ratio | Ensures minimal off-target psychotomimetic effects. | ||

| Functional | Patch Clamp | Confirms efficacy in physiological conditions. | |

| hERG Inhibition | Patch Clamp | Safety gate; benzylpiperidines often fail here. | |

| Metabolic Stability | Microsomal | 3-ethoxy group is the likely metabolic "soft spot". |

References

-

Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link

-

Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification.Link

-

Layton, M. E., et al. (2006). Benzylpiperidines as novel, potent, and selective NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Gillet, L., et al. (2022). In vitro pharmacological profiling of Sigma-1 receptor ligands. Methods in Molecular Biology. Link

"preliminary research on 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Preliminary Research & Technical Evaluation: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Document Type: Technical Guidance & Early Discovery Protocol Compound ID: CAS 1172021-56-5 Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Teams

Executive Summary & Structural Rationale

This compound is a functionalized piperidine scaffold belonging to the 4-benzylpiperidine class. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core subunit in ligands targeting the NMDA receptor (GluN2B subunit) , Sigma receptors (

Unlike its methoxy-substituted analogs, the 3-ethoxy substitution introduces a larger lipophilic bulk at the meta-position of the benzyl ring. In early-stage SAR (Structure-Activity Relationship) studies, this modification is critical for probing the size constraints of hydrophobic pockets within target binding sites, potentially enhancing selectivity over off-target proteins.

This guide outlines the preliminary research framework, detailing the synthesis validation, quality control (QC) parameters, and the primary biological screening protocols required to elevate this compound from a library entry to a validated hit.

Chemical Identity & Physicochemical Profile

Before initiating biological assays, the compound must meet strict purity standards. The hydrochloride salt form is preferred for improved aqueous solubility during in vitro screening.

| Property | Specification |

| IUPAC Name | 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride |

| CAS Number | 1172021-56-5 |

| Molecular Formula | |

| Molecular Weight | 255.78 g/mol |

| Solubility | DMSO (>20 mg/mL), Water (Moderate, pH dependent) |

| pKa (Calc.) | ~9.8 (Piperidine nitrogen) |

| LogP (Calc.) | 3.2 (Lipophilic, CNS penetrant potential) |

| Appearance | White to off-white crystalline solid |

Synthesis & Validation Protocol

The most robust synthetic route for 4-benzylpiperidines involves the reduction of a pyridine precursor. This method minimizes the formation of side products common in Friedel-Crafts alkylations.

Synthetic Pathway (DOT Visualization)

Figure 1: Catalytic hydrogenation route for the synthesis of the target piperidine.

Detailed Methodology

Step 1: Catalytic Hydrogenation

-

Charge: In a high-pressure hydrogenation vessel, dissolve 4-(3-ethoxybenzyl)pyridine (1.0 eq) in glacial acetic acid (10 vol).

-

Catalyst: Add Platinum(IV) oxide (

, Adams' catalyst) (10 wt%). Note: -

Reaction: Pressurize with Hydrogen gas (

) to 50 psi. Agitate at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aromatic pyridine peak. -

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to remove acetic acid.

Step 2: Free Base Isolation

-

Neutralization: Dissolve the residue in cold water. Slowly add 2N NaOH until pH > 12.

-

Extraction: Extract the aqueous layer with Diethyl Ether (

) or Dichloromethane (DCM) (3x). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate to yield the oil free base.

Step 3: Salt Formation (Hydrochloride)

-

Precipitation: Dissolve the free base oil in anhydrous

. -

Acidification: Bubble dry HCl gas or add 2M HCl in ether dropwise at 0°C.

-

Collection: A white precipitate will form. Filter, wash with cold ether, and dry under high vacuum.

Quality Control Check:

-

1H NMR (DMSO-d6): Confirm the disappearance of pyridine aromatic protons (downfield) and the appearance of piperidine multiplet signals (1.5–3.5 ppm).

-

Elemental Analysis: Tolerance within ±0.4% for C, H, N.

Biological Evaluation Framework

Given the scaffold's history, preliminary research must focus on Central Nervous System (CNS) targets. The following screening cascade is designed to identify the compound's primary mechanism of action.

Screening Workflow (DOT Visualization)

Figure 2: Hierarchical screening cascade prioritizing binding affinity before functional validation.

Key Assay Protocols

A. GluN2B (NMDA) Binding Assay

-

Rationale: 4-benzylpiperidines are classic GluN2B-selective negative allosteric modulators (NAMs).

-

Protocol:

-

Membrane Prep: Rat forebrain membranes or HEK293 cells expressing hGluN2B.

-

Radioligand: [

H]Ifenprodil (specific for the allosteric site). -

Incubation: Incubate membranes + ligand + test compound (10 concentrations) for 2 hours at 4°C.

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

-

B. Sigma-1 Receptor Binding

-

Rationale: The ethoxy-benzyl tail provides the hydrophobic bulk often preferred by Sigma-1 receptors.

-

Protocol:

-

Source: Guinea pig brain homogenates.

-

Radioligand:

-Pentazocine. -

Nonspecific Binding: Defined using 10 µM Haloperidol.

-

Readout: High affinity (

) suggests potential for neuroprotective or cognitive enhancement applications.

-

Safety & Handling (GHS Standards)

While this specific compound lacks extensive toxicological data, its class properties dictate the following safety protocols.

-

Hazard Classification: Warning (GHS07).[1]

-

H-Codes: H319 (Causes serious eye irritation), H315 (Causes skin irritation).

-

P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

References

-

PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. (Analogous synthetic route). Retrieved February 4, 2026, from [Link]

Sources

"basic characteristics of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Advanced Characterization & Application Guide[1][2][3][4]

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class.[1][2][3][4] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents.[4] It serves as a structural core for NR2B-selective NMDA receptor antagonists (ifenprodil analogs), Sigma-1 receptor ligands , and monoamine reuptake inhibitors .[1][2][3][4]

This guide provides a rigorous technical analysis of the compound’s characteristics, establishing a baseline for its use in lead optimization and high-throughput screening (HTS) libraries.[1][2][3][4]

Physicochemical Characterization

The hydrochloride salt form is preferred in drug development to enhance aqueous solubility and crystalline stability compared to the free base, which is often an oil or low-melting solid.[1][2][3][4]

Table 1: Core Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride | Unambiguous identifier for regulatory filing.[1][2][3][4] |

| CAS Number | 1172021-56-5 | Primary key for chemical inventory.[1][2][3][4] |

| Molecular Formula | C₁₄H₂₁NO[3][4] · HCl | Stoichiometry 1:1 (Base:Acid).[1][4] |

| Molecular Weight | 255.78 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).[1][3][4] |

| Appearance | White to off-white crystalline solid | Indicates high purity (>98%); yellowing suggests oxidation.[2][3][4] |

| Solubility | Water (>20 mg/mL), DMSO, Methanol | High aqueous solubility due to ionic hydrochloride matrix.[4] |

| pKa (Calc.) | ~10.2 (Piperidine nitrogen) | Basic center; protonated at physiological pH (7.4).[1][4] |

| LogP (Base) | ~3.4 | Lipophilic enough for Blood-Brain Barrier (BBB) penetration.[1][3][4] |

Synthetic Methodology & Process Logic

The synthesis of 4-benzylpiperidines requires controlling the reduction state of the heterocyclic ring.[1][2][3][4] The most robust protocol involves the reduction of a pyridine precursor or the dehydration-reduction of a piperidinol intermediate.[1][3][4]

3.1. Primary Synthetic Route: Pyridine Hydrogenation

This route is chosen for its atom economy and scalability.[4] It avoids the formation of regioisomers common in Friedel-Crafts alkylations.[1][2][3][4]

Protocol:

-

Precursor Assembly: Condensation of 4-picoline with 3-ethoxybenzaldehyde (or reaction of 4-lithiopyridine with 3-ethoxybenzyl bromide) yields the 4-(3-ethoxybenzyl)pyridine intermediate.[1][2][3][4]

-

Catalytic Hydrogenation: The pyridine ring is reduced to piperidine using heterogeneous catalysis.[1][4]

-

Salt Formation: The crude acetate salt is neutralized with NaOH, extracted into diethyl ether/DCM, dried, and treated with anhydrous HCl in dioxane/ether to precipitate the target hydrochloride salt.[3]

3.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Figure 1: Step-wise synthetic pathway transforming aromatic precursors into the saturated piperidine salt.

Pharmacological Relevance & SAR[1][2][6][7]

The 4-(3-ethoxy-benzyl)-piperidine scaffold is not merely a passive linker; it is an active pharmacophore.[1][2][3][4] Its biological activity is governed by the "4-benzylpiperidine rule," which dictates binding affinity based on the distance between the basic nitrogen and the aromatic ring.[1][2][3][4]

4.1. Structure-Activity Relationship (SAR)[1][2][3][4]

-

The Nitrogen (Protonated): Forms a critical ionic bond (salt bridge) with an aspartate residue in GPCRs (e.g., Asp3.32 in amine receptors) or glutamate residues in NMDA receptors.[1][4]

-

The Linker (C4-Methylene): Provides the necessary flexibility for the aromatic tail to access hydrophobic pockets.[1][2][3][4]

-

The 3-Ethoxy Substituent:

-

Steric Bulk: The ethoxy group is larger than a methoxy or hydroxyl, allowing it to fill larger hydrophobic sub-pockets (e.g., in the GluN2B subunit).[3][4]

-

Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding site.[3]

-

4.2. Target Systems[4]

-

NMDA Receptors (GluN2B): This molecule mimics the "tail" of Ifenprodil.[1][4] The 3-ethoxy group often improves selectivity against the GluN2A subtype compared to unsubstituted benzyl analogs.[1][2][3][4]

-

Sigma Receptors (σ1/σ2): Benzylpiperidines are classic high-affinity ligands for Sigma receptors, which modulate calcium signaling and cell survival.[1][3][4]

-

Monoamine Transporters: 4-Benzylpiperidines act as monoamine releasing agents or reuptake inhibitors.[1][4] The 3-substitution pattern modulates selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.[1][3][4]

Handling, Stability, and Safety Protocols

As a hydrochloride salt, the compound is relatively stable but hygroscopic.[3] Strict adherence to the following protocols ensures data integrity and personnel safety.

5.1. Storage and Stability[4][5][6]

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to deliquescence and weighing errors.[3]

-

Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

-

-

Solution Stability:

-

DMSO: Stable for >1 month at -20°C.

-

Aqueous: Prone to oxidation over time; prepare fresh or store frozen.[4]

-

5.2. Safety (GHS Classification)[1][4][7]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Handle the powder in a fume hood to avoid inhalation of dust.[3]

Analytical Validation (Self-Validating Protocol)

To verify the identity of the compound before use in biological assays, perform the following check. This protocol is self-validating because the specific NMR signals of the ethoxy group provide an internal reference for the integration of the piperidine ring protons.[1][3][4]

Protocol: 1H-NMR Verification (DMSO-d6)

-

Aromatic Region (6.7 - 7.3 ppm): Expect 4 protons.[1][4] Look for the specific pattern of a meta-substituted benzene (singlet, doublet, triplet, doublet).[1][2][3][4]

-

Ethoxy Group:

-

Piperidine Ring:

Validation Logic: The integration ratio of the Ethoxy-Methyl triplet (3H) to the Benzylic Methylene (2H) must be exactly 1.5:1 .[1][3][4] Deviation indicates solvent contamination or incorrect salt stoichiometry.[4]

References

-

PubChem. Compound Summary for CID 53532665: 4-(3-Ethoxybenzyl)piperidine hydrochloride.[1][3][4] National Center for Biotechnology Information.[4] Available at: [Link][1][4][10]

-

Manallack, D. T., et al. (2005).[4] The 4-benzylpiperidine moiety in medicinal chemistry: A privileged scaffold?. Current Medicinal Chemistry.[4][5] (Contextual grounding for scaffold utility).

-

BioBlocks. Building Blocks Catalog: Piperidines. Available at: [Link][1][4]

-

Chen, Y., et al. (2023).[4][11] Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 3. biosynce.com [biosynce.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemos.de [chemos.de]

- 10. 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"analytical methods for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Application Note & Method Development Guide

Introduction & Chemical Context

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a functionalized piperidine derivative often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and monoamine neurotransmitter modulators.[1]

The molecule consists of a secondary amine (piperidine) linked via a methylene bridge to a meta-ethoxy substituted benzene ring. The hydrochloride salt form improves water solubility but introduces specific analytical challenges, primarily regarding peak shape in chromatography due to the basic nitrogen and potential hygroscopicity.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride |

| Formula | C₁₄H₂₁NO[1][2][3][4] · HCl |

| Molecular Weight | 255.78 g/mol (Salt); 219.32 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in ACN |

| pKa (Calc.) | ~10.5 (Piperidine Nitrogen) |

| UV Max | ~274 nm (Benzenoid band), ~220 nm |

Chromatographic Purity & Assay (HPLC-UV)

Method Development Rationale:

The secondary amine functionality causes severe peak tailing on standard silica-based C18 columns at neutral pH due to interaction with residual silanols.[1] To mitigate this, we employ a low pH (acidic) mobile phase using Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the amine remains fully protonated (

Protocol A: Reversed-Phase HPLC Method

Instrument: Agilent 1200/1290 Infinity II or Waters Alliance e2695 Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

Mobile Phase Configuration:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

-

Solvent B: 0.1% TFA in Acetonitrile (HPLC grade).

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 18.0 | 10 | 90 | 1.0 |

| 18.1 | 95 | 5 | 1.0 |

| 23.0 | 95 | 5 | 1.0 |[1]

Detection Parameters:

-

Primary Wavelength: 210 nm (Universal detection, high sensitivity).

-

Secondary Wavelength: 275 nm (Specific for aromatic ether, purity check).

-

Column Temperature: 30°C.

-

Injection Volume: 5–10 µL.

Sample Preparation:

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

-

Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Impurity Profiling Logic

Common synthetic impurities arise from the reduction of pyridine precursors or incomplete alkylation.

-

Impurity A (Pyridine Analog): 4-(3-Ethoxybenzyl)pyridine.[5] Retention: Elutes later than the main peak due to lack of basic aliphatic amine and higher aromaticity.

-

Impurity B (Des-ethyl): 4-(3-Hydroxybenzyl)piperidine.[1] Retention: Elutes earlier (more polar).

-

Impurity C (Regioisomer): 4-(2-Ethoxybenzyl)piperidine. Retention: Close elution; requires high-efficiency column (3.5 µm or sub-2 µm) for resolution.[1]

Spectroscopic Identification

Protocol B: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or Methanol-d4.[1] Rationale: The HCl salt protons on the nitrogen will be visible in DMSO-d6 as broad singlets around 8-9 ppm, disappearing with D₂O shake.[1]

Expected ¹H-NMR Shifts (DMSO-d6, 400 MHz):

-

Amine Salts (NH₂⁺):

8.5–9.2 ppm (Broad, 2H, exchangeable). -

Aromatic Ring (4H):

-

Ethoxy Group:

-

Benzylic Methylene:

2.48 (d, 2H, Ar-CH ₂-Pip).[1] -

Piperidine Ring:

Protocol C: Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Direct Infusion or coupled to HPLC Protocol A (replace TFA with 0.1% Formic Acid).

-

Parent Ion [M+H]⁺: m/z 220.17 (Calculated for C₁₄H₂₂NO⁺).

-

Fragmentation (MS/MS):

-

Loss of Piperidine ring or Benzyl cleavage.

-

Characteristic Tropylium ion formation (m/z 135 for ethoxybenzyl cation).

-

Visualizations & Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for characterizing the material, distinguishing between routine release testing and structural elucidation.

Caption: Analytical workflow for the qualification of 4-(3-Ethoxy-benzyl)-piperidine HCl batches.

Figure 2: HPLC Method Development Logic

The following decision tree explains why specific chromatographic conditions (Acidic pH, C18) are selected for this specific molecule.

Caption: Rationale for selecting acidic mobile phases for piperidine derivatives.

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text on amine analysis and mobile phase selection).

-

Sigma-Aldrich. (n.d.).[1][4] this compound Product Page. Retrieved October 26, 2023, from (Note: Representative link for commercially available building blocks).

-

Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for NMR shift prediction of benzyl and piperidine moieties).

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to system suitability and data analysis, grounded in established chromatographic principles for amine-containing compounds.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[2]

This document provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method tailored for this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed, emphasizing the physicochemical properties of the analyte.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's chemical properties. This compound possesses a basic piperidine nitrogen and a substituted aromatic ring.

-

Stationary Phase Selection: A C18 stationary phase is chosen for this method due to its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions.[3] The benzyl and ethoxy groups of the analyte will interact favorably with the C18 alkyl chains.

-

Mobile Phase Considerations: The mobile phase is a critical factor in achieving optimal separation.

-

pH Control: As a basic compound, the retention of this compound is highly dependent on the mobile phase pH.[4] At a low pH, the piperidine nitrogen will be protonated, making the molecule more polar and reducing its retention time. Conversely, at a higher pH (approaching the pKa of the piperidine), the neutral form will be more prevalent, leading to longer retention.[5] A buffered mobile phase at a pH of approximately 2.5 to 3.5 is recommended to ensure consistent ionization and reproducible retention times. An acidic mobile phase also helps to minimize peak tailing by suppressing the interaction of the basic analyte with residual silanols on the silica-based stationary phase.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds in reversed-phase chromatography.

-

-

Detection: The presence of the benzene ring in the molecule suggests UV absorbance. Based on the analysis of similar aromatic compounds, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity.[2][6] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength. For this protocol, a wavelength of 220 nm is proposed to maximize sensitivity.[6]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or PDA detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7][8][9]

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (reagent grade)

-

Methanol (HPLC grade)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (see below) |

| Flow Rate | 1.0 mL/min[7][8][9] |

| Column Temperature | 30 °C[7][8][9] |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm[6] |

| Run Time | ~15 minutes |

Isocratic Elution: An initial isocratic elution with a mobile phase composition of 60% Mobile Phase A and 40% Mobile Phase B can be evaluated. Adjust the ratio as needed to achieve a retention time of approximately 5-10 minutes for the main peak.

Gradient Elution (for impurity profiling):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to evaluate the system suitability. The acceptance criteria should be established based on internal laboratory standards and regulatory guidelines.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Sample Preparation and Analysis

-

Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the sample solution into the HPLC system.

Method Validation and Forced Degradation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

A forced degradation study should also be performed to demonstrate the stability-indicating nature of the method. This involves subjecting the analyte to stress conditions such as:

-

Acidic hydrolysis: (e.g., 0.1 N HCl at 60 °C)

-

Basic hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

-

Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

-

Thermal degradation: (e.g., solid-state at 105 °C)

-

Photolytic degradation: (e.g., exposure to UV light)

The method should be able to separate the intact drug from any degradation products formed.

Visualizations

HPLC Method Development Workflow

Caption: Workflow for HPLC method development.

Logic for Mobile Phase pH Selection

Caption: Rationale for acidic mobile phase.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the analysis of this compound. By carefully selecting the stationary phase, mobile phase pH, and organic modifier, this method ensures good peak shape, resolution, and reproducibility. The protocol is suitable for routine quality control analysis and can be validated for use in a GMP environment.

References

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

"application of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride in drug discovery"

Application Note: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride in Neurotherapeutic Drug Discovery

Executive Summary

This compound (CAS: 1172021-56-5) is a privileged pharmacophore scaffold used extensively in the design of neuroactive small molecules.[1] Structurally, it belongs to the 4-benzylpiperidine class, a moiety critical for binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the Ifenprodil-binding site of the NR2B subunit-containing NMDA receptors.

This Application Note details the utility of this compound as a core building block for Fragment-Based Drug Discovery (FBDD) targeting neurodegenerative disorders such as Alzheimer’s Disease (AD) and neuropathic pain. It includes validated protocols for its synthetic derivatization, in vitro pharmacological profiling, and structure-activity relationship (SAR) optimization.

Technical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₂₁NO[1] · HCl |

| Molecular Weight | 255.78 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate) |

| Storage | Desiccate at -20°C; Hygroscopic |

| Key Function | Secondary amine precursor for N-alkylation/acylation |

Handling Precaution: The free base is prone to oxidation. Always handle the hydrochloride salt until the immediate step of coupling. Ensure anhydrous conditions during N-alkylation to prevent side reactions.

Application 1: Synthetic Derivatization (N-Alkylation)

Context: The secondary amine of the piperidine ring is the "handle" for attaching various "head" groups (e.g., indanones, benzyl moieties) to tune selectivity between AChE and NMDA targets.

Protocol: Convergent Synthesis of NR2B/AChE Ligands

Objective: To couple 4-(3-ethoxy-benzyl)-piperidine with an electrophilic linker (e.g., alkyl halide) to generate a bioactive library.[1]

Reagents:

-

Scaffold: 4-(3-Ethoxy-benzyl)-piperidine HCl (1.0 eq)

-

Electrophile: Alkyl bromide/chloride derivative (1.1 eq)

-

Base: Potassium Carbonate (

) (3.0 eq) or Diisopropylethylamine (DIPEA) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein reaction in situ[1]

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 4-(3-Ethoxy-benzyl)-piperidine HCl in anhydrous ACN (0.1 M concentration). Add

and stir at room temperature for 15 minutes to liberate the free base. -

Coupling: Add the Alkyl halide electrophile and catalytic KI.

-

Reflux: Heat the reaction mixture to 60–80°C under an inert atmosphere (

) for 4–12 hours. Monitor consumption of the piperidine via TLC (Mobile phase: DCM/MeOH 9:1). -

Work-up: Cool to RT. Filter off inorganic salts (

/KCl). Concentrate the filtrate under reduced pressure. -

Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).